molecular formula C18H18O3 B14730016 3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol CAS No. 6049-68-9

3-(Spiro[cyclopenta[a]naphthalene-7,2'-[1,3]dioxolan]-6-yl)propan-1-ol

Cat. No.: B14730016
CAS No.: 6049-68-9
M. Wt: 282.3 g/mol
InChI Key: NFSVZNOSJKWGMS-UHFFFAOYSA-N
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Description

3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a cyclopentanaphthalene core fused with a dioxolane ring, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain high temperatures and pressures, and the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated spirocyclic structure.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride for halogenation or amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-one.

    Reduction: Formation of a more saturated spirocyclic alcohol.

    Substitution: Formation of spirocyclic compounds with various functional groups.

Scientific Research Applications

3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-one: Similar structure but with a ketone group instead of a hydroxyl group.

    Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

3-(Spiro[cyclopenta[a]naphthalene-7,2’-[1,3]dioxolan]-6-yl)propan-1-ol is unique due to its specific combination of a spirocyclic structure with a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity.

Properties

CAS No.

6049-68-9

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

3-spiro[1,3-dioxolane-2,7'-cyclopenta[a]naphthalene]-6'-ylpropan-1-ol

InChI

InChI=1S/C18H18O3/c19-10-2-5-17-16-7-6-13-3-1-4-14(13)15(16)8-9-18(17)20-11-12-21-18/h1,3-4,6-9,19H,2,5,10-12H2

InChI Key

NFSVZNOSJKWGMS-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C=CC3=C4C=CC=C4C=CC3=C2CCCO

Origin of Product

United States

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